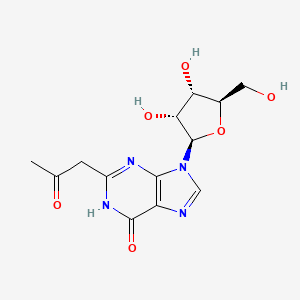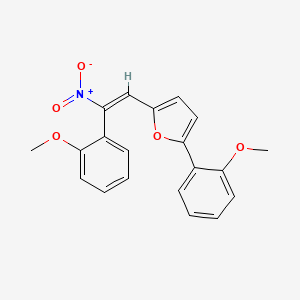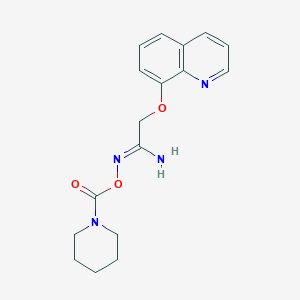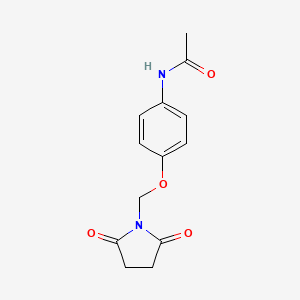
2,3,6-Triphenyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Triphenylbenzofuran is a compound belonging to the benzofuran family, which is characterized by a benzene ring fused to a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3,6-triphenylphenol with a suitable dehydrating agent. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2,3,6-Triphenylbenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 2,3,6-Triphenylbenzofuran .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Triphenylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Aplicaciones Científicas De Investigación
2,3,6-Triphenylbenzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Benzofuran derivatives are investigated for their therapeutic potential in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of dyes, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,3,6-Triphenylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparación Con Compuestos Similares
2,3,6-Triphenylbenzofuran can be compared with other benzofuran derivatives, such as:
- 2,3-Diphenylbenzofuran
- 2,3,5-Triphenylbenzofuran
- 2,3,4-Triphenylbenzofuran
These compounds share similar structural features but differ in the position and number of phenyl groups attached to the benzofuran ring. The unique arrangement of phenyl groups in 2,3,6-Triphenylbenzofuran contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
194784-81-1 |
|---|---|
Fórmula molecular |
C26H18O |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2,3,6-triphenyl-1-benzofuran |
InChI |
InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-17-23-24(18-22)27-26(21-14-8-3-9-15-21)25(23)20-12-6-2-7-13-20/h1-18H |
Clave InChI |
WSJYECYCWWBBMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















